molecular formula C6H6N2O2 B13079141 5,6-Dimethylpyrazine-2,3-dione

5,6-Dimethylpyrazine-2,3-dione

Cat. No.: B13079141
M. Wt: 138.12 g/mol
InChI Key: UTUBKANYFIGQGX-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazine-2,3-dione: is a nitrogen-containing heterocyclic compound with a pyrazine ring structure.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylpyrazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can undergo photorearrangement upon ultraviolet irradiation, leading to the formation of different products depending on the presence of moisture .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, acyl (bromo)acetylenes, propargylamine, and cesium carbonate. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, photorearrangement can lead to the formation of 2-(dichloromethylene)-1,3-dimethylimidazolidine-4,5-dione or dimethylimidazolidinetrione .

Scientific Research Applications

Chemistry: In chemistry, 5,6-Dimethylpyrazine-2,3-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .

Biology: In biological research, derivatives of this compound have shown potential as antimicrobial, anti-inflammatory, and antiviral agents. These properties make it a promising candidate for the development of new therapeutic agents .

Medicine: In medicine, compounds related to this compound are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. Their ability to interact with specific biological targets makes them valuable in drug discovery .

Industry: In industry, this compound and its derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique chemical properties enable their use in various industrial applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5,6-Dimethylpyrazine-2,3-dione include other pyrazine derivatives such as 2,5-Dimethylpyrazine, 2,3-Dimethylpyrazine, and 2,6-Dimethylpyrazine . These compounds share a similar pyrazine ring structure but differ in the position and number of substituents on the ring.

Uniqueness: What sets this compound apart from its similar compounds is its specific substitution pattern and the presence of the dione functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

5,6-dimethylpyrazine-2,3-dione

InChI

InChI=1S/C6H6N2O2/c1-3-4(2)8-6(10)5(9)7-3/h1-2H3

InChI Key

UTUBKANYFIGQGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(=O)N=C1C

Origin of Product

United States

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